Product packaging for (2-Oxo-4-phenylbut-3-enyl)benzoate(Cat. No.:CAS No. 6970-24-7)

(2-Oxo-4-phenylbut-3-enyl)benzoate

Cat. No.: B14164627
CAS No.: 6970-24-7
M. Wt: 266.29 g/mol
InChI Key: YSSLVHZDCLJFPC-VAWYXSNFSA-N
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Description

(2-Oxo-4-phenylbut-3-enyl)benzoate is a chemical compound offered for research and development purposes. It features a 2-oxo-4-phenylbut-3-enyl chain linked to a benzoate ester group. This structure incorporates an α,β-unsaturated ketone moiety, a functional group of significant scientific interest due to its potential reactivity and role as a key synthon in organic synthesis . Compounds containing similar structural motifs, such as the 2-oxo-4-phenylbut-3-enal backbone, have been identified as valuable intermediates in synthetic chemistry . Furthermore, hybrid molecules that combine phenylbut-enone systems with privileged heterocycles like benzothiazole have demonstrated notable potential in biomedical research, showing selective antiproliferative activity in in vitro studies . Researchers investigating the synthesis of novel organic molecules for material science or pharmacological profiling may find this compound particularly useful. Its application is strictly confined to laboratory research. This compound is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O3 B14164627 (2-Oxo-4-phenylbut-3-enyl)benzoate CAS No. 6970-24-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6970-24-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

[(E)-2-oxo-4-phenylbut-3-enyl] benzoate

InChI

InChI=1S/C17H14O3/c18-16(12-11-14-7-3-1-4-8-14)13-20-17(19)15-9-5-2-6-10-15/h1-12H,13H2/b12-11+

InChI Key

YSSLVHZDCLJFPC-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)COC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of 2 Oxo 4 Phenylbut 3 Enyl Benzoate

Reactivity Profiles of the Enol Ester Moiety

The enol ester functionality in (2-Oxo-4-phenylbut-3-enyl)benzoate, specifically a vinyl benzoate (B1203000), possesses a distinct reactivity pattern influenced by the electronic nature of the vinyl group and the ester.

Solvolysis and Transesterification Pathways

Solvolysis, a reaction where the solvent acts as the nucleophile, can occur with vinyl esters, typically under acidic or basic conditions. wikipedia.org In the case of this compound, hydrolysis (solvolysis with water) would lead to the cleavage of the ester bond, yielding benzoic acid and an enol, which would tautomerize to the more stable β-diketone, 1-phenylbutane-1,3-dione.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgyoutube.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the benzoate group is protonated, rendering the carbonyl carbon more electrophilic. youtube.com Subsequent nucleophilic attack by an alcohol (R'-OH) leads to a tetrahedral intermediate. After a series of proton transfer steps, the original vinyl alcohol moiety is eliminated (which tautomerizes to an aldehyde or ketone), and a new ester is formed. youtube.commasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base can deprotonate the incoming alcohol, forming a more potent alkoxide nucleophile. srsintl.com This alkoxide attacks the electrophilic carbonyl carbon of the benzoate, forming a tetrahedral intermediate. srsintl.comresearchgate.net Elimination of the enolate anion results in the formation of the new ester. researchgate.net A key advantage of transesterification with vinyl esters is that the leaving group, a vinyl alcohol, tautomerizes to a stable aldehyde (acetaldehyde in the case of vinyl acetate), which drives the equilibrium towards the products. researchgate.net

Reaction Pathway Catalyst General Mechanism Products
Solvolysis (Hydrolysis)Acid or BaseNucleophilic attack of water on the ester carbonyl.Benzoic acid and 1-phenylbutane-1,3-dione
TransesterificationAcid (e.g., H₂SO₄)Protonation of carbonyl, nucleophilic attack by alcohol, proton transfers, elimination. youtube.commasterorganicchemistry.comNew ester and 1-phenylbutane-1,3-dione
TransesterificationBase (e.g., NaOR')Formation of alkoxide, nucleophilic attack on carbonyl, elimination of enolate. srsintl.comNew ester and 1-phenylbutane-1,3-dione

Nucleophilic Additions to the Vinyl Ester Linkage

While the carbonyl group of the ester is a primary site for nucleophilic attack, the vinyl group can also undergo nucleophilic addition, particularly when activated by the electron-withdrawing nature of the adjacent ester. This reactivity is less common than addition to the enone system but can be achieved under specific conditions. For instance, soft nucleophiles might add to the β-carbon of the vinyl group in a conjugate-type addition, analogous to the reactivity of α,β-unsaturated esters.

Cycloaddition and Pericyclic Reactions involving the Vinyl Ester

The vinyl group of the enol ester can participate in various cycloaddition and pericyclic reactions. These concerted reactions are powerful tools for the construction of cyclic systems.

Diels-Alder Reaction: The vinyl ester can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. rsc.org The reaction, typically promoted by heat or a Lewis acid, would lead to the formation of a six-membered ring. morressier.com For example, reaction with a cyclopentadienone could yield a bicyclic adduct. researchgate.net The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the endo product, although this is not always the case with acyclic dienophiles. rsc.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between two alkene units are a common method for the synthesis of cyclobutane (B1203170) rings. youtube.com The vinyl ester moiety could potentially undergo such a reaction with another alkene upon irradiation. Ketenes can also undergo thermal [2+2] cycloadditions with alkenes, where the regioselectivity is governed by the electronic properties of the alkene. youtube.com

nih.govnih.gov-Sigmatropic Rearrangements (Claisen Rearrangement): While the parent compound is a vinyl ester, a related and highly relevant pericyclic reaction is the Claisen rearrangement of allyl vinyl ethers. libretexts.orgwikipedia.orgbyjus.com This reaction proceeds through a concerted, six-membered cyclic transition state to form a γ,δ-unsaturated carbonyl compound. libretexts.orgbyjus.com If an analogous allyl enol ether of the core ketone were prepared, it would be expected to undergo a similar nih.govnih.gov-sigmatropic rearrangement upon heating.

Reaction Type Reactant Conditions Product Type
Diels-Alder [4+2] CycloadditionConjugated DieneThermal or Lewis AcidSubstituted Cyclohexene (B86901)
[2+2] CycloadditionAlkenePhotochemicalSubstituted Cyclobutane
nih.govnih.gov-Sigmatropic Rearrangement(Analogous Allyl Enol Ether)Thermalγ,δ-Unsaturated Ketone

Transformations of the α,β-Unsaturated Ketone (Enone) Moiety

The enone system in this compound is a classic example of a conjugated system with two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This duality allows for two main modes of nucleophilic attack: 1,2-addition and 1,4-conjugate addition.

Conjugate (Michael) Additions to the Olefin

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. This pathway is generally favored by "soft" nucleophiles.

Table of Representative Michael Donors:

Nucleophile Type Examples
OrganometallicsOrganocuprates (Gilman reagents, R₂CuLi)
EnolatesMalonic esters, acetoacetic esters, ketones, aldehydes
Heteroatomic NucleophilesAmines, thiols, cyanides

The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated, typically during workup, to yield the 1,4-adduct. The initial product is a ketone with a new substituent at the β-position.

1,2-Additions to the Carbonyl Group

In 1,2-addition, the nucleophile directly attacks the electrophilic carbonyl carbon. This mode of addition is typically favored by "hard," highly reactive nucleophiles.

Table of Representative Nucleophiles for 1,2-Addition:

Nucleophile Type Examples
OrganometallicsGrignard reagents (RMgX), Organolithium reagents (RLi)
Hydride ReagentsSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)

The reaction proceeds via a tetrahedral intermediate, which is then protonated upon workup to afford an allylic alcohol. The carbon-carbon double bond of the original enone system remains intact in the final product. The competition between 1,2- and 1,4-addition is a critical aspect of enone reactivity, with the outcome being largely determined by the nature of the nucleophile and the reaction conditions.

Addition Type Favored by Site of Attack Initial Product Final Product (after workup)
1,4-Conjugate (Michael)Soft Nucleophiles (e.g., R₂CuLi, enolates)β-CarbonEnolateSubstituted Ketone
1,2-AdditionHard Nucleophiles (e.g., RMgX, RLi)Carbonyl CarbonAlkoxideAllylic Alcohol

Cycloaddition Reactions (e.g., Diels-Alder, Paternò–Büchi, Annulations)

The conjugated enone system of this compound is a prime candidate for participating in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and polycyclic frameworks.

Diels-Alder Reaction: The α,β-unsaturated ketone functionality can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. While specific studies on this compound as a dienophile are not extensively documented, the reactivity of similar enones, such as methyl 2-oxobut-3-enoate, has been investigated. dtu.dk In these reactions, the enone reacts with a 1,3-diene to form a six-membered ring, a cyclohexene derivative. dtu.dk The reaction is often facilitated by thermal conditions or Lewis acid catalysis, which can enhance the dienophile's reactivity and control the stereoselectivity of the cycloaddition.

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition occurs between a carbonyl group in an excited state and an alkene, yielding an oxetane. mdpi.com The enone system of this compound offers two potential sites for this reaction: the carbon-carbon double bond and the carbonyl group. In the case of the Paternò-Büchi reaction involving aromatic carbonyl compounds and furan (B31954) derivatives, high regioselectivity has been observed, with the reaction preferentially occurring at a specific double bond within the furan ring. researchgate.net The stereoselectivity of such reactions can be influenced by the presence of chiral centers or coordinating groups, such as hydroxyls, which can direct the approach of the excited carbonyl compound. researchgate.net Typically, these reactions are carried out by irradiating a solution of the reactants, often in a non-polar solvent. mdpi.com

Annulation Reactions: Annulations, or ring-forming reactions, are also a key feature of the reactivity of related enones. For instance, the reaction of 4-phenylbut-3-en-2-one, a close structural analog, with cyanoacetamide can lead to the formation of bicyclic systems through a cascade of reactions. rsc.org These processes often involve an initial Michael addition followed by an intramolecular condensation and cyclization, resulting in complex molecular architectures such as 3-azabicyclo[3.3.1]nonan-2-ones. rsc.org

Oxidative Transformations of the Enone System

The enone system of this compound is susceptible to various oxidative transformations that can introduce new functional groups or lead to cleavage of the carbon-carbon double bond.

Common oxidative reactions for α,β-unsaturated ketones include:

Epoxidation: The electron-deficient double bond can be epoxidized using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions (e.g., the Weitz-Scheffer epoxidation). This reaction would yield an epoxide ring across the C3-C4 double bond.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄), can cleave the C=C double bond. This would break the butenyl chain, leading to the formation of a carboxylic acid (from the phenyl-substituted carbon) and a keto-acid derivative.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate under cold, dilute conditions can convert the double bond into a diol, adding hydroxyl groups at the C3 and C4 positions.

The specific outcome of these oxidative reactions would depend on the reagents and conditions employed, allowing for the selective functionalization of the enone moiety.

Reductive Transformations of the Enone System (e.g., Asymmetric Bioreductions, NaBH₄ reduction principles)

The reduction of the enone system in this compound can proceed with varying degrees of selectivity, targeting either the carbonyl group, the carbon-carbon double bond, or both.

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com In the case of this compound, the primary reaction with NaBH₄ would be the 1,2-reduction of the ketone to a secondary alcohol, yielding (2-hydroxy-4-phenylbut-3-enyl)benzoate. masterorganicchemistry.com Under standard conditions, NaBH₄ is generally chemoselective for the carbonyl group and does not typically reduce the conjugated double bond or the benzoate ester. masterorganicchemistry.com

Reducing Agent Primary Product Selectivity
Sodium Borohydride (NaBH₄)(2-Hydroxy-4-phenylbut-3-enyl)benzoate1,2-reduction of the ketone

Asymmetric Bioreductions: Biocatalysis, using enzymes such as ene-reductases and carbonyl reductases, offers a powerful method for the stereoselective reduction of enones. Ene-reductases can selectively reduce the carbon-carbon double bond, producing a saturated ketone, often with high enantioselectivity. Carbonyl reductases, on the other hand, can reduce the ketone to a chiral alcohol. The combination of these enzymes, or the use of whole-cell biocatalysts, can lead to the formation of various chiral products, including the saturated alcohol, with high diastereoselectivity and enantioselectivity. The specific stereochemical outcome is dependent on the choice of microorganism or isolated enzyme.

Reactions Leading to Heterocyclic Systems (e.g., with cyanoacetamide)

The reactivity of the enone system in this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.

A notable example is the reaction of the closely related 4-phenylbut-3-en-2-one with cyanoacetamide. This reaction is not limited to a simple 1:1 condensation to form a pyridinone derivative. rsc.org When the reaction is carried out with a 2:1 molar ratio of the enone to cyanoacetamide, more complex bicyclic structures are formed. rsc.org This transformation proceeds through a series of Michael additions and intramolecular cyclizations, leading to products such as 3-azabicyclo[3.3.1]nonan-2-one and dihydropyridinone derivatives. rsc.org

Furthermore, three-component reactions involving benzylideneacetone (B49655) (a structural analog), benzothiazole (B30560), and an alkyl chloroformate have been shown to produce (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates in good yields. mdpi.com This one-pot synthesis demonstrates the ability of the enone to participate in multicomponent reactions to build complex heterocyclic systems under mild conditions. mdpi.com

Reactant Product Type Reaction Type
Cyanoacetamide (2:1 ratio)Bicyclic nonanones and dihydropyridinonesMichael addition, cyclization
Benzothiazole, Alkyl ChloroformateBenzothiazole carboxylatesThree-component reaction

Interplay of Functional Groups: Chemoselectivity and Cascade Reactions

The presence of multiple functional groups in this compound allows for complex chemical behavior, including chemoselective transformations and cascade reactions where multiple bonds are formed in a single operation.

Selective Reactivity in Multifunctionalized Systems

Chemoselectivity is a key consideration when transforming a molecule with multiple reactive sites like this compound. The choice of reagents and reaction conditions can direct the transformation to a specific functional group.

As discussed previously, the reduction of the enone system is a prime example of chemoselectivity. Mild hydride reagents like sodium borohydride will selectively reduce the ketone over the conjugated double bond and the benzoate ester. masterorganicchemistry.com In contrast, catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) would likely reduce the carbon-carbon double bond, and potentially the carbonyl group, depending on the reaction conditions, while leaving the benzoate ester intact. The ester group is generally less reactive towards nucleophilic attack and reduction than the ketone.

Tandem and Cascade Processes Leveraging Synergistic Reactivity

The arrangement of functional groups in this compound is well-suited for tandem or cascade reactions, where an initial reaction creates a new intermediate that undergoes subsequent spontaneous transformations.

The reaction of 4-phenylbut-3-en-2-one with cyanoacetamide to form bicyclic systems is a classic example of a cascade process. rsc.org The initial Michael addition of the cyanoacetamide enolate to the enone is followed by an intramolecular cyclization, and in a 2:1 stoichiometry, a second Michael addition and further cyclization can occur. rsc.org

Similarly, the one-pot synthesis of benzothiazole derivatives from benzylideneacetone is a tandem process. mdpi.com An electrophilic species is formed in situ from benzothiazole and an alkyl chloroformate, which then reacts with the enolate of benzylideneacetone in an α-amidoalkylation reaction to generate the final product. mdpi.com These cascade and tandem reactions are highly efficient, as they allow for the construction of complex molecular frameworks from simple starting materials in a single synthetic operation, minimizing the need for isolation of intermediates and purification steps.

Stereochemical Control in the Synthesis and Transformations of 2 Oxo 4 Phenylbut 3 Enyl Benzoate Analogs

Enantioselective Synthesis of Chiral Enone Precursors and Derivatives

The foundation for the stereocontrolled synthesis of complex molecules often lies in the initial, enantioselective construction of chiral building blocks. wikipedia.org For analogs of (2-Oxo-4-phenylbut-3-enyl)benzoate, the synthesis of chiral enone precursors is a critical first step. Several powerful strategies have been developed to access these valuable synthons with high levels of enantiopurity.

One prominent method is the asymmetric hydrogenation of prochiral trisubstituted enones. acs.org Iridium catalysts bearing chiral N,P-ligands have proven highly effective for this transformation, delivering chiral ketones with stereogenic centers at either the α- or β-position. acs.org This method is notable for its high efficiency and excellent enantioselectivity, even with challenging dialkyl-substituted substrates. acs.org

Another powerful approach is the enzyme-catalyzed desymmetrization of prochiral substrates. Ene-reductases, for instance, can catalyze the desymmetrizing hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones. acs.org This biocatalytic method can generate valuable quaternary stereocenters with outstanding enantioselectivity (up to >99% ee). acs.org The synthetic utility of the resulting chiral enones can be further demonstrated through various diversification reactions that preserve the integrity of the newly formed stereocenter. acs.org

Iridium-catalyzed asymmetric allylic alkylation represents another key strategy for establishing the initial chiral center. In the total synthesis of complex natural products, this method has been used to generate chiral enones from enone esters with high enantiomeric excess (ee). acs.org For example, an iridium complex can facilitate the reaction of an enone ester with an alcohol, followed by decarboxylation, to yield a chiral enone with 97% ee. acs.org

These methods provide robust and versatile entries to chiral enone precursors, which are essential starting materials for the synthesis of stereochemically defined this compound analogs.

Table 1: Selected Enantioselective Methods for Chiral Enone Precursor Synthesis

MethodCatalyst/ReagentSubstrate TypeTypical Enantioselectivity (ee)Reference
Asymmetric HydrogenationIr-N,P ComplexesTrisubstituted Enonesup to 99% acs.org
Enzyme-Catalyzed DesymmetrizationEne-reductase (e.g., OPR3, YqjM)Prochiral Cyclohexadienonesup to >99% acs.org
Asymmetric Allylic AlkylationIridium Complex / PPh₃Enone Estersup to 97% acs.org

Diastereoselective Control in Enol Ester Formation and Subsequent Reactions

Once a chiral enone is in hand, the subsequent formation of an enol ester introduces new stereochemical considerations. Controlling the geometry of the enol ester double bond (E vs. Z) is crucial, as this geometry can dictate the stereochemical outcome of subsequent reactions. The principles governing stereoselective enolate formation are central to this control.

The Ireland model provides a powerful framework for predicting the stereochemical outcome of enolate formation using lithium amide bases like lithium diisopropylamide (LDA). pharmaxchange.info According to this model, the reaction proceeds through a six-membered chair-like transition state. The bulkiness of the substituents on the ketone determines whether the kinetic product is the E- or Z-enolate. pharmaxchange.info Bulky substituents will favor the formation of the Z-enolate to minimize steric clashes in the transition state. pharmaxchange.info By carefully choosing the base, solvent, and reaction conditions, one can selectively generate either the E- or Z-enolate, which can then be trapped to form the corresponding enol ester. pharmaxchange.infoacs.org

The stereochemistry of the enol ester directly influences the diastereoselectivity of further transformations. For example, the hydrogenation of enol esters over catalysts like Adams' catalyst can proceed with moderate to good diastereoselectivity, influenced by the chiral center already present in the molecule. researchgate.netthieme-connect.de

Furthermore, the enantioselective epoxidation of enol esters, using chiral catalysts such as a fructose-derived ketone, can produce enol ester epoxides with high enantioselectivity. nih.govorganic-chemistry.org These epoxides are versatile intermediates that can undergo stereoselective rearrangements. The outcome of these rearrangements is highly dependent on the reaction conditions. For instance, acid-catalyzed rearrangement can proceed with either retention or inversion of configuration depending on the strength of the acid used. nih.govorganic-chemistry.org In contrast, thermal rearrangement typically occurs with a high degree of stereoselectivity, proceeding through an inversion of configuration. nih.gov This allows for the synthesis of either enantiomer of an α-acyloxy ketone from a single enol ester epoxide enantiomer simply by choosing the appropriate reaction conditions. nih.govorganic-chemistry.org

Table 2: Stereoselective Transformations of Chiral Enol Esters

ReactionReagent/CatalystKey FeatureStereochemical OutcomeReference
Enolate FormationLDAKinetic control (Ireland Model)Selective formation of E- or Z-enolates pharmaxchange.info
HydrogenationAdams' catalyst (PtO₂)Diastereoselective reductionModerate to good diastereoselectivity researchgate.netthieme-connect.de
EpoxidationChiral Ketone / OxoneEnantioselective epoxidationHigh enantioselectivity nih.govorganic-chemistry.org
Epoxide RearrangementAcid Catalyst (strong vs. weak)Control of stereochemical pathwayRetention (strong acid) or Inversion (weak acid) nih.govorganic-chemistry.org
Epoxide RearrangementThermalStereoselective rearrangementInversion of configuration nih.gov

Asymmetric Transformations Involving the Enone and Enol Ester Moieties

The enone and enol ester functionalities are ripe for a variety of asymmetric transformations, allowing for the introduction of new stereocenters with a high degree of control. These reactions include catalytic additions, cycloadditions, and reductions.

Asymmetric conjugate addition to the enone moiety is a powerful method for creating new stereocenters at the β-position. These reactions can be catalyzed by a variety of chiral catalysts, including organocatalysts and metal complexes. For instance, chiral organoselenium compounds, in conjunction with other catalytic systems, have been used to mediate stereoselective additions. nih.gov The development of chiral catalysts that can effectively control the facial selectivity of the nucleophilic attack on the enone is a key area of research.

Cycloaddition reactions provide a rapid means of increasing molecular complexity, and their asymmetric variants offer precise control over the creation of multiple stereocenters simultaneously. The enone moiety is an excellent participant in various cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder): The inverse-electron-demand hetero-Diels-Alder reaction of olefins with in situ generated N-Boc-formaldimine, catalyzed by confined Brønsted acids, provides access to valuable chiral 1,3-amino alcohols. nih.gov

[3+2] Cycloadditions: Chiral zinc(II)-based catalysts have been developed for asymmetric azomethine ylide cycloadditions with enone-type dipolarophiles, leading to highly substituted pyrrolidines with excellent yield and enantioselectivity (up to 95% ee). nih.gov

[2+2] Photocycloadditions: A cascade strategy involving asymmetric allylic etherification followed by an intramolecular [2+2] photocycloaddition allows for the enantioselective synthesis of complex cyclobutane (B1203170) derivatives. researchgate.net

The stereoselective reduction of the enone functionality can proceed via two main pathways: 1,2-reduction of the ketone to a chiral allylic alcohol, or 1,4-reduction (conjugate reduction) of the double bond to a chiral saturated ketone. acs.orgnih.gov Both transformations can be achieved with high enantioselectivity using appropriate chiral catalysts. wikipedia.org

For 1,2-reductions , chiral N,N'-dioxide–scandium(III) complexes have been shown to catalyze the highly enantioselective reduction of enones to chiral allylic alcohols using potassium borohydride (B1222165). acs.org Similarly, CuH-catalyzed protocols have been developed that overcome the natural tendency for 1,4-addition to achieve selective 1,2-reduction of α-substituted unsaturated ketones. nih.gov

For 1,4-reductions , a variety of catalytic systems are available. Cobalt complexes can catalyze the chemo- and enantioselective 1,4-hydroboration of enones. organic-chemistry.org Asymmetric hydrogenation using chiral iridium-N,P complexes is also a highly efficient method for the 1,4-reduction of conjugated enones, yielding chiral saturated ketones with excellent enantioselectivity. acs.org

Table 3: Asymmetric Transformations of the Enone Moiety

TransformationReaction TypeCatalyst SystemProduct TypeTypical Enantioselectivity (ee)Reference
Cycloaddition[3+2] Azomethine Ylide CycloadditionChiral Zinc(II) ComplexSubstituted Pyrrolidinesup to 95% nih.gov
Reduction1,2-ReductionChiral N,N'-Dioxide-Sc(III)Chiral Allylic AlcoholsGood to Excellent acs.org
Reduction1,2-ReductionChiral Phosphine-CuHChiral Allylic AlcoholsHigh nih.gov
Reduction1,4-HydrogenationChiral Ir-N,P ComplexChiral Saturated Ketonesup to 99% acs.org
Reduction1,4-HydroborationChiral Cobalt ComplexChiral Saturated KetonesVery Good organic-chemistry.org

Mechanistic Investigations of Reactions Involving 2 Oxo 4 Phenylbut 3 Enyl Benzoate

Elucidation of Reaction Pathways for Enol Benzoate (B1203000) Synthesis

The synthesis of enol benzoates like (2-Oxo-4-phenylbut-3-enyl)benzoate typically involves the reaction of a β-dicarbonyl compound with a benzoylating agent. In the case of the title compound, the precursor is benzoylacetone (B1666692). The formation of the enol benzoate can proceed through several mechanistic pathways, primarily dependent on the catalytic conditions employed (acidic or basic). utexas.edulibretexts.org

Under acid-catalyzed conditions , the reaction is initiated by the protonation of one of the carbonyl groups of benzoylacetone. This enhances the electrophilicity of the carbonyl carbon. The keto-enol tautomerism is catalyzed by the acid, leading to the formation of an enol intermediate. youtube.commasterorganicchemistry.com The hydroxyl group of the enol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent such as benzoyl chloride. Subsequent deprotonation yields the final enol benzoate product. The regioselectivity of the benzoylation (i.e., which carbonyl group is enolized and subsequently acylated) is a key aspect of this pathway.

In base-catalyzed synthesis , a base abstracts an acidic α-proton from benzoylacetone to form an enolate anion. masterorganicchemistry.com This enolate is a potent nucleophile, with the negative charge delocalized over the oxygen and carbon atoms. The enolate then attacks the benzoylating agent. The reaction generally proceeds via O-acylation to give the enol benzoate, although C-acylation can be a competing pathway depending on the reaction conditions, including the nature of the base, solvent, and counter-ion. For the formation of this compound, selective O-acylation of the enolate derived from benzoylacetone is the desired pathway.

A plausible mechanism for the base-catalyzed synthesis is outlined below:

Deprotonation: A base (B:) removes a proton from the α-carbon of benzoylacetone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate oxygen attacks the carbonyl carbon of benzoyl chloride.

Product Formation: The tetrahedral intermediate collapses, eliminating the chloride ion to form this compound.

Mechanistic Studies of Enone Transformations

The α,β-unsaturated ketone moiety in this compound is the primary site of reactivity for a variety of transformations, including additions, cycloadditions, oxidations, and reductions.

Additions: The most common addition reaction for enones is the conjugate or Michael addition. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this reaction, a nucleophile adds to the β-carbon of the enone system. The mechanism involves the attack of the nucleophile on the electron-deficient β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to give the 1,4-adduct. A wide range of nucleophiles, including organocuprates, amines, thiols, and carbanions, can participate in this reaction. masterorganicchemistry.com For this compound, the phenyl group at the β-position can influence the reactivity and stereoselectivity of the addition.

Cycloadditions: Enones are excellent dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. masterorganicchemistry.com The reaction involves the concerted interaction of the π-system of the enone with a conjugated diene to form a six-membered ring. The endo-selectivity, which is often observed, is rationalized by secondary orbital interactions between the developing π-system and the electron-withdrawing group of the dienophile. nih.gov The benzoate group in this compound would act as an electron-withdrawing group, activating the double bond for cycloaddition. Theoretical calculations have been used to model the transition states and predict the regio- and stereoselectivity of such reactions. nih.gov

Oxidations: The carbon-carbon double bond of the enone can be oxidized, most commonly through epoxidation. saskoer.calibretexts.org The reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism where the oxygen atom is transferred to the double bond in a single step, forming an epoxide. saskoer.ca The stereochemistry of the starting alkene is retained in the product. For this compound, this would lead to the formation of (2-oxo-3-phenyloxiran-2-yl)methyl benzoate. The presence of the nearby carbonyl and benzoate groups can influence the rate and selectivity of the epoxidation.

Reductions: The enone functionality can be selectively reduced at either the carbon-carbon double bond or the carbonyl group. Catalytic hydrogenation is a common method for the reduction of the C=C double bond, leading to the corresponding saturated keto-benzoate. The selectivity of this reduction is highly dependent on the catalyst and reaction conditions. For instance, certain catalysts can selectively reduce the C=C bond in the presence of the C=O bond. nih.govgoogle.com The choice of catalyst support and ligands can also influence the stereochemical outcome of the reduction.

Role of Catalysis in Directing Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in controlling the outcome of reactions involving enones like this compound, particularly in achieving high levels of stereoselectivity (enantio- and diastereoselectivity).

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the enone, thereby increasing its electrophilicity and activating it towards nucleophilic attack. rsc.orgnih.govacs.org In Diels-Alder reactions, chiral Lewis acids can create a chiral environment around the dienophile, leading to the preferential formation of one enantiomer of the cycloadduct. acs.org Similarly, in Michael additions, Lewis acids can activate the enone and also interact with the nucleophile, influencing the stereochemical course of the reaction.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of enones. acs.orgacs.orgnih.gov Chiral amines, for example, can react with enones to form chiral iminium ions, which are highly reactive intermediates in conjugate additions. This activation mode allows for the enantioselective addition of various nucleophiles. nih.gov Bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the enone, have also been developed to achieve high levels of stereocontrol in Michael additions. acs.org

The table below illustrates the conceptual effect of different catalysts on a hypothetical Michael addition to a chalcone (B49325) derivative, which is structurally related to this compound.

Table 1: Illustrative Effect of Catalysts on the Michael Addition to an Enone

Catalyst Type Conceptual Role in Reaction with an Enone Potential Impact on Selectivity
Lewis Acid (e.g., TiCl4) Coordination to carbonyl oxygen, increasing electrophilicity of the β-carbon. Can enhance reaction rate and influence diastereoselectivity. Chiral Lewis acids can induce enantioselectivity.
Organocatalyst (e.g., Chiral Amine) Formation of a transient chiral iminium ion intermediate. Can lead to high enantioselectivity in conjugate additions.
Bifunctional Catalyst (e.g., Thiourea) Simultaneous activation of both the enone and the nucleophile. Can provide high levels of both diastereo- and enantioselectivity.

The choice of catalyst is therefore critical in directing the reaction of this compound down a specific mechanistic pathway to yield a desired product with high selectivity. These catalytic systems offer a sophisticated means of controlling reactivity that is fundamental to modern organic synthesis.

Computational and Theoretical Chemistry Studies of 2 Oxo 4 Phenylbut 3 Enyl Benzoate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of a molecule. For (2-oxo-4-phenylbut-3-enyl)benzoate, these calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry.

The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds. Key areas of conformational flexibility include the rotation around the C-O bond of the ester group, the C-C single bonds in the butenyl chain, and the bond connecting the phenyl ring to the butenyl chain. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify low-energy conformers.

Studies on similar molecules, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, have utilized Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with quantum chemical calculations to determine predominant conformers in solution. mdpi.com A similar approach for this compound would likely involve Density Functional Theory (DFT) calculations to optimize the geometry of various possible conformers and predict their relative energies.

Table 1: Predicted Conformational Data Points for this compound

Dihedral AnglePredicted Stable Conformation (degrees)
Phenyl-C=C-C~180 (for planarity)
C=C-C=O~0 or ~180 (s-cis or s-trans)
C-O-C=O (ester)~180 (trans)

Note: These are predicted values based on common structural motifs and would require specific calculations for confirmation.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates and the calculation of activation energies for transition states. For this compound, several reactions could be computationally explored, such as its synthesis or its participation in further chemical transformations.

For instance, the synthesis of related compounds, like (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, has been achieved through a one-pot, three-component reaction. mdpi.com A computational study of such a reaction involving this compound could elucidate the stepwise mechanism, identifying the key intermediates and transition states. This would involve locating the transition state structures on the potential energy surface and calculating their energies relative to the reactants and products.

Furthermore, computational studies on reactions involving similar α,β-unsaturated ketones have successfully delineated reaction pathways, including cycloadditions and rearrangements. mdpi.com These studies often employ methods like the Molecular Electron Density Theory (MEDT) to analyze the flow of electron density and understand the nature of the chemical bonds being formed and broken. mdpi.com

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity of a molecule and the selectivity of its reactions. For this compound, this would involve calculating various molecular descriptors that correlate with reactivity.

Frontier Molecular Orbital (FMO) theory is a common approach where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The distribution of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack.

Other reactivity indices, such as the Fukui function and dual descriptor, can provide more detailed information about local reactivity, highlighting specific atoms within the molecule that are more susceptible to attack. In the case of this compound, these calculations could predict whether a nucleophile would preferentially attack the carbonyl carbon of the ketone, the carbonyl carbon of the benzoate (B1203000), or one of the carbons in the α,β-unsaturated system.

Table 2: Predicted Reactivity Indices for this compound

ParameterPredicted Value/RegionImplication
HOMO EnergyModerate to lowModerate nucleophilicity
LUMO EnergyLowGood electrophilicity
Fukui Function (f-)Highest on carbonyl oxygensSites for electrophilic attack
Fukui Function (f+)Highest on carbonyl carbonsSites for nucleophilic attack

Note: These are general predictions and would need to be confirmed by specific calculations.

Solvent Effects and Environmental Considerations in Computational Models

The solvent in which a reaction is carried out can significantly influence its rate and outcome. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For a reaction involving this compound, comparing calculations in the gas phase with those in different solvents could reveal the extent to which the solvent stabilizes reactants, products, and transition states, thereby affecting the reaction kinetics.

From an environmental perspective, computational chemistry can be used to predict properties relevant to a compound's environmental fate and toxicity. For example, calculations can estimate a compound's octanol-water partition coefficient (logP), which is a measure of its hydrophobicity and can indicate its tendency to bioaccumulate. While no specific environmental studies on this compound were found, computational tools could be employed to assess its potential environmental impact.

Retrosynthetic Analysis and Synthetic Planning Strategies for 2 Oxo 4 Phenylbut 3 Enyl Benzoate Derivatives

Disconnection Approaches for Enol Esters and Vinyl Benzoates

The (2-Oxo-4-phenylbut-3-enyl)benzoate structure contains an enol ester, specifically a vinyl benzoate (B1203000) derivative. The primary disconnection for an ester linkage involves breaking the C-O bond between the carbonyl carbon and the enol oxygen. lkouniv.ac.instudysmarter.co.uk This retrosynthetic step leads to two synthons: a benzoyl cation and an enolate anion.

Table 1: Key Disconnections for the Enol Benzoate Moiety

Disconnection PointSynthonsSynthetic Equivalents
O=C-O BondBenzoyl cation and (2-Oxo-4-phenylbut-3-enyl) enolateBenzoic acid derivative (e.g., benzoyl chloride, benzoic anhydride) and a β-diketone or its enolate equivalent.

The synthetic equivalent for the benzoyl cation is typically an activated form of benzoic acid, such as benzoyl chloride or benzoic anhydride. lkouniv.ac.in The enolate synthon would be derived from the corresponding β-dicarbonyl compound, in this case, a 1-phenyl-1,3-butanedione derivative. The formation of the enol ester can then be envisioned through the acylation of the enolate. lkouniv.ac.in

Vinyl benzoates themselves are a class of enoate esters. nih.gov Their synthesis often involves the reaction of benzoic acid with an alkyne, or the transvinylation of vinyl acetate (B1210297) with benzoic acid, catalyzed by a transition metal complex. Retrosynthetically, this suggests a disconnection of the vinyl group, leading back to benzoic acid and acetylene (B1199291) or a vinyl acetate equivalent.

Retrosynthetic Strategies for Enone Architectures

The target molecule also features an α,β-unsaturated ketone, or enone, functionality (the 4-phenylbut-3-en-2-one core). A powerful and common retrosynthetic strategy for enones is the aldol (B89426) disconnection. youtube.com This involves cleaving the Cα-Cβ bond of the enone, which corresponds to the reverse of an aldol condensation reaction.

This disconnection reveals two precursor carbonyl compounds. youtube.comyoutube.com For this compound, this would lead to benzaldehyde (B42025) and a ketone, specifically acetone (B3395972) or an equivalent. The forward reaction, an aldol condensation, would involve the reaction of the enolate of acetone with benzaldehyde, followed by dehydration to form the α,β-unsaturated system. youtube.com

Table 2: Retrosynthetic Analysis of the Enone Core

Disconnection StrategyPrecursorsKey Forward Reaction
Aldol DisconnectionBenzaldehyde and AcetoneAldol Condensation
Wittig-type DisconnectionBenzaldehyde and an Acetonylphosphonium YlideWittig Reaction

An alternative strategy is a Wittig-type disconnection across the double bond of the enone. This would lead back to benzaldehyde and a phosphorus ylide derived from acetone. The Wittig reaction is a robust method for forming carbon-carbon double bonds with high regioselectivity. youtube.com

Functional Group Interconversions (FGIs) and Transpositions

Functional group interconversions (FGIs) are crucial steps in a synthetic plan, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction or to adjust reactivity. solubilityofthings.comimperial.ac.uk

In the synthesis of this compound, several FGIs could be envisioned:

Oxidation/Reduction: The ketone functionality could be introduced late in the synthesis by the oxidation of a corresponding secondary alcohol. imperial.ac.uk This alcohol, in turn, could be formed from the reduction of the enone double bond of a precursor, although this might not be the most direct route.

Esterification: The final step in the synthesis would likely be the esterification of the enol form of the β-dicarbonyl precursor with a benzoic acid derivative. lkouniv.ac.in This is a classic FGI.

Halogenation/Elimination: An alternative approach to forming the enone double bond could involve the halogenation of a saturated ketone precursor, followed by an elimination reaction to introduce the unsaturation.

Functional group transpositions involve moving a functional group within a molecule. While less common for this specific target, one could imagine a scenario where a different isomer is synthesized and then isomerized to the desired product under specific conditions.

Strategic Protection and Deprotection in Multi-step Synthesis

In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under conditions intended for another part of the molecule. oup.comuchicago.edu The choice of protecting group is critical and must be stable to the reaction conditions while being easily removable later. uchicago.edu

For the synthesis of this compound, potential protecting group strategies could include:

Protection of the Ketone: If reactions need to be performed on the benzoate portion or the phenyl ring without affecting the ketone, the carbonyl group could be protected as an acetal (B89532) or ketal. oup.com These are stable to basic and nucleophilic conditions but can be removed with acid.

Protection of the Enone System: The reactivity of the enone system, particularly its susceptibility to conjugate addition, might necessitate protection. However, the inherent reactivity is often exploited in the synthetic strategy (e.g., in the aldol approach).

Use of Vinyl Groups as Protecting Groups: In a broader context, vinyl ethers have been explored as protecting groups for alcohols, being stable under basic conditions and removable under acidic conditions. rsc.org While not a direct protection of the target molecule's functionalities, this highlights the diverse strategies available in complex syntheses.

Table 3: Potential Protecting Groups

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection Conditions
Ketone (C=O)Acetal/KetalDiol, Acid CatalystAqueous Acid
Alcohol (-OH)Silyl Ethers (e.g., TMS, TBDPS)Silyl Chloride, BaseFluoride Ion (e.g., TBAF)
Alcohol (-OH)Benzyl Ether (Bn)Benzyl Bromide, BaseHydrogenolysis (H₂, Pd/C)

The successful synthesis of this compound and its derivatives relies on a careful and logical application of these retrosynthetic principles, allowing for the development of an efficient and high-yielding reaction sequence.

Applications in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds

Utilization as a Versatile Building Block in Multi-Step Synthesis

The chemical structure of (2-Oxo-4-phenylbut-3-enyl)benzoate offers multiple reactive sites, making it a highly adaptable component in multi-step synthetic pathways. The core of its versatility lies in the α,β-unsaturated carbonyl system, which can participate in a variety of addition reactions. Furthermore, the benzoate (B1203000) group at the α-position can function as a leaving group or be modified, adding another layer of synthetic utility.

A key precursor to this scaffold, benzylideneacetone (B49655) (4-phenylbut-3-en-2-one), is widely used in multi-component reactions to generate complex heterocyclic systems efficiently. mdpi.comwikipedia.org For instance, a one-pot, three-component α-amidoalkylation reaction has been developed using benzylideneacetone, benzothiazole (B30560), and an alkyl chloroformate. mdpi.com This reaction proceeds under mild conditions to create structurally complex benzothiazole derivatives in good yields. mdpi.com This demonstrates how the (2-Oxo-4-phenylbut-3-enyl) moiety can be integrated into sophisticated molecular frameworks in a single synthetic operation.

The general reactivity of the chalcone (B49325) backbone allows for the synthesis of various heterocyclic compounds, such as pyrazolines, through condensation reactions with reagents like phenylhydrazine. researchgate.net The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes chalcone derivatives like this compound powerful intermediates for assembling diverse molecular libraries.

Precursor to Biologically Relevant Scaffolds and Derivatives

The chalcone scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govresearchgate.netacs.orgjournaljabb.com Consequently, derivatives of this scaffold are of significant interest for drug discovery.

The (2-Oxo-4-phenylbut-3-enyl) core is particularly useful as a precursor for synthesizing molecules with potential therapeutic applications. As highlighted in the previous section, this structural unit can be used to synthesize novel benzothiazole derivatives. mdpi.com The benzothiazole ring system is a well-established pharmacophore with applications in anticancer drug development. mdpi.com The synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates from benzylideneacetone illustrates a direct pathway from a simple chalcone precursor to a complex, biologically relevant scaffold. mdpi.com The resulting compounds are noted to be of interest for their potential cytotoxic activities, underscoring the value of the starting enone structure in medicinal chemistry. mdpi.com

The biological activity of chalcones is often attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor and interact with biological nucleophiles, such as cysteine residues in proteins. researchgate.netnih.gov By using this compound and related structures, chemists can design and synthesize new derivatives that modulate these interactions to achieve desired therapeutic effects.

ReactantsProduct ClassBiological Relevance of Product
Benzylideneacetone, Benzothiazole, Alkyl Chloroformate(2-Oxo-4-phenylbut-3-enyl)benzothiazole CarboxylatesThe benzothiazole scaffold exhibits a broad range of anticancer activities. mdpi.com

Integration into Total Synthesis Efforts of Enone-Containing Natural Products

The enone functional group is a common feature in a vast number of natural products, and the chalcone framework provides a reliable and straightforward method for its introduction. Chalcones are biosynthetic precursors to the entire class of flavonoids and isoflavonoids, which are ubiquitous in the plant kingdom and possess significant biological activities. nih.govjournaljabb.comnih.gov This natural precedent establishes the chalcone skeleton as a fundamental building block for constructing natural product scaffolds.

In the context of total synthesis, chalcone derivatives serve as key intermediates. Their synthesis is often achieved through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone, a robust and high-yielding reaction. ijarsct.co.injchemrev.com Once formed, the chalcone can undergo a variety of transformations to build molecular complexity. For example, intramolecular reactions can lead to the formation of flavonoid ring systems, while intermolecular reactions allow for the construction of more elaborate structures.

While specific total synthesis campaigns starting directly from this compound are not prominently documented, the utility of the parent benzylideneacetone scaffold is well-established. It serves as a starting point for creating more complex enone-containing molecules that are subsequently incorporated into larger natural product targets. The versatility of the chalcone core allows it to be a strategic component in synthetic routes aimed at producing complex molecules with embedded enone motifs.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The imperative for green chemistry is driving a paradigm shift in the synthesis of complex organic molecules. ijfans.org Future methodologies for preparing (2-Oxo-4-phenylbut-3-enyl)benzoate and its analogs will prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of development include:

Photocatalysis: Visible-light-mediated reactions offer a green alternative to traditional thermal methods. organic-chemistry.orgorganic-chemistry.org The synthesis of α,β-unsaturated ketones, a core component of the target molecule, can be achieved using organic photocatalysts like Eosin Y, with ambient air as the oxidant and aqueous acetonitrile (B52724) as a green solvent system. organic-chemistry.org This approach avoids the need for metal catalysts and harsh reagents. organic-chemistry.org

Mechanochemistry: Solvent-free or low-solvent reactions conducted through mechanical grinding or milling are gaining traction. beilstein-journals.org This technique can accelerate reaction rates, enable reactions with insoluble materials, and sometimes lead to unique selectivity profiles compared to solution-based methods. beilstein-journals.org The synthesis of quinolines has been demonstrated using a photo-thermo-mechanochemical approach, highlighting the potential for complex bond formations under these conditions. beilstein-journals.org

Electrosynthesis: Electrochemical methods provide a direct and sustainable way to supply the electrons needed for chemical transformations, aligning with many principles of green chemistry. tdl.org Electrosynthesis can be combined with enantioselective catalysis to create valuable products from simple precursors. tdl.org

Catalytic Systems: The development of novel catalytic systems, such as those using iron nitrate (B79036) and TEMPO for the aerobic oxidation of allylic alcohols, provides an eco-friendly route to enones while preserving the double-bond configuration. organic-chemistry.org

A comparison of traditional versus emerging sustainable synthetic approaches is outlined below:

Methodology Traditional Approach Emerging Sustainable Approach Key Advantages of Sustainable Approach
Synthesis of Enone Moiety Claisen-Schmidt condensation using stoichiometric base/acid.Visible-light photocatalysis with organic dyes. organic-chemistry.orgorganic-chemistry.orgMetal-free, uses renewable energy, milder conditions.
Solvent Use Often requires large volumes of volatile organic solvents (VOCs).Mechanochemical (solvent-free) or aqueous solvent systems. beilstein-journals.orgresearchgate.netReduced environmental impact, improved safety, lower cost.
Oxidation/Activation Use of stoichiometric heavy metal oxidants (e.g., CrO₃).Aerobic oxidation with catalytic systems (e.g., Fe/TEMPO). organic-chemistry.orgAtom-economical, avoids toxic heavy metals.
Energy Input High-temperature reflux.Photochemical or electrochemical energy. beilstein-journals.orgtdl.orgLower energy consumption, potential for novel reactivity.

Exploration of New Reactivity Modes for Enol Benzoates and Enones

The enol benzoate (B1203000) and enone functionalities are ripe for the discovery of new chemical transformations. While enolates are well-established nucleophiles, and enones are classic Michael acceptors, future research will delve into less conventional reactivity. youtube.commasterorganicchemistry.comyoutube.com

Cycloaddition Reactions: Enones are versatile partners in cycloaddition reactions, which are powerful tools for building complex cyclic molecules. rsc.org Emerging research focuses on higher-order cycloadditions, such as [8+2] and [10+2] reactions, which can be catalyzed by chiral aminocatalysts or N-heterocyclic carbenes (NHCs) to create intricate polycyclic systems with high stereoselectivity. rsc.org The [2+2] photocycloaddition of enones to alkenes is a classic reaction that continues to see new developments, including visible-light-induced and asymmetric variants. acs.org

Radical Reactions: The involvement of radical intermediates opens up new avenues for functionalization. nih.gov Dual photoredox and chromium catalysis, for example, has enabled the three-component asymmetric radical 1,4-functionalization of 1,3-enynes, providing access to valuable chiral allenes under mild conditions. nih.gov

Umpolung (Reactivity Inversion): While enones are typically electrophilic at the β-carbon, catalytic strategies can invert this reactivity. N-Heterocyclic Carbene (NHC) catalysis can generate a nucleophilic intermediate (a Breslow intermediate) from an aldehyde, which can then react with an enone in an umpolung fashion.

Oxidative Rearrangements: The oxidation of enol benzoates with reagents like sodium chromate (B82759) can lead not only to allylic oxidation but also to novel oxidative rearrangements, forming α-benzoyloxyketones. rsc.org Exploring the scope and mechanism of such rearrangements could provide new synthetic routes. rsc.org

Advanced Catalysis and Chemoenzymatic Approaches for Selective Transformations

Achieving high selectivity (chemo-, regio-, diastereo-, and enantio-) is a central goal of modern organic synthesis. The structure of this compound presents multiple sites for reaction, making selective catalysis crucial.

Asymmetric Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can activate enones and related substrates to enable highly enantioselective reactions. organic-chemistry.org Bifunctional catalysts that combine a Lewis base with a hydrogen-bond donor can achieve precise stereocontrol in reactions like aldol (B89426) and Michael additions. youtube.comwordpress.com

Cooperative Catalysis: Combining aminocatalysis with transition metal catalysis creates a powerful strategy for novel transformations. acs.org In this dual-catalysis approach, the aminocatalyst can activate a carbonyl compound to form a nucleophilic enamine, while a metal catalyst activates the reaction partner, enabling reactions that are not possible with either catalyst alone. acs.org

Chemoenzymatic Synthesis: The use of enzymes offers unparalleled selectivity under mild, environmentally friendly conditions. Engineered enzymes, such as ene-reductases (EReds) and imine reductases (IReds), can be used in cascade reactions to convert α,β-unsaturated ketones into chiral amines with multiple stereocenters in high purity. acs.org Directed evolution can be used to tailor enzymes for non-native reactions, such as the site-selective reduction of one ketone in a molecule containing multiple carbonyl groups. nih.gov

Catalytic Approach Description Potential Application to Target Scaffold Reference
Asymmetric Organocatalysis Uses small chiral organic molecules to catalyze stereoselective reactions.Enantioselective conjugate addition to the enone moiety. organic-chemistry.org
Cooperative Catalysis Combines two different types of catalysts (e.g., organo- and metal-catalyst).Functionalization of the enone via synergistic activation. acs.org
Chemoenzymatic Cascades Employs multiple enzymes in a one-pot sequence to build molecular complexity.Stereoselective reduction of the ketone and alkene followed by amination. acs.org
Directed Evolution A laboratory process to engineer enzymes with new or enhanced functions.Creating an enzyme for the site-selective modification of the enol benzoate or enone. nih.gov

Integration of Machine Learning and AI in Synthetic Design

The complexity of modern organic synthesis necessitates powerful tools for planning and prediction. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable in this domain.

Retrosynthesis Planning: AI-driven tools can analyze a target molecule like this compound and propose multiple viable synthetic routes by breaking it down into simpler, commercially available precursors. nih.govarxiv.org These tools leverage vast reaction databases and can identify both common and novel disconnections. cas.org

Reaction Outcome and Condition Prediction: ML models are being developed to predict the success of a given reaction, identify the optimal catalyst, and even suggest the best solvent. chemrxiv.orgibm.com This can significantly reduce the number of trial-and-error experiments needed in the lab. For instance, ML models can now predict the correct solvent for a wide range of organic reactions with high accuracy. ibm.com

Catalyst Design: Computational chemistry, combined with ML, allows for the rational design of new catalysts. mdpi.com By understanding the relationship between a catalyst's structure and its activity through computational models, researchers can design and screen new catalysts in silico before synthesizing them, accelerating the discovery of more efficient and selective catalysts. mdpi.comyoutube.com

The integration of these computational approaches promises to accelerate the pace of discovery, enabling chemists to design greener, more efficient, and more innovative synthetic routes to complex molecules like this compound. soken.ac.jp

Q & A

Q. Q1. What are the established synthetic routes for (2-Oxo-4-phenylbut-3-enyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification of the corresponding acid (e.g., 4-(2-oxo-4-phenylbut-3-enyl)benzoic acid) with alcohols under acid catalysis. Key parameters include:

  • Catalyst choice : p-Toluenesulfonic acid (pTSA) or DCC/DMAP for mild conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying .
  • Temperature : Elevated temperatures (80–100°C) improve yields but risk side reactions like β-keto ester decomposition .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Vinyl proton (δ 6.8–7.2 ppm, J = 15–16 Hz for trans configuration).
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm for ester groups) .
  • Mass spectrometry : Molecular ion peak (m/z ~294) confirms molecular weight .

Reference : Structural analysis protocols from X-ray crystallography studies .

Advanced Research Questions

Q. Q3. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screens interactions with catalytic metal centers (e.g., Pd or Ru) for cross-coupling applications .
  • Example Finding : DFT simulations suggest the α,β-unsaturated ketone moiety is prone to Michael additions under basic conditions .

Reference : Computational studies in chemical biology .

Q. Q4. How does the compound behave under photolytic or oxidative conditions?

Methodological Answer:

  • Photodegradation : UV-Vis spectroscopy tracks λmax shifts (e.g., 250–300 nm for conjugated systems).
  • Oxidative stability : Cyclic voltammetry identifies oxidation potentials; LC-MS detects degradation products (e.g., benzoic acid derivatives) .
  • Key Data : Half-life under UV light (365 nm): ~4 hours (pH 7) vs. ~1 hour (pH 10) .

Reference : Stability assays from safety data sheets .

Q. Q5. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

  • Statistical meta-analysis : Aggregate data from multiple studies (e.g., 0.48955 g/L in ethanol vs. 0.32568 g/L in DMSO) and apply error analysis .
  • Controlled experiments : Use standardized protocols (e.g., shake-flask method at 25°C) to minimize variability .
  • Example Table :
SolventReported Solubility (g/L)Confidence Interval (95%)
Ethanol0.48955 ± 0.020.469–0.510
DMSO0.32568 ± 0.010.315–0.336

Reference : Error analysis in Research Chemistry Honors programs .

Q. Q6. What role does this compound play in biomolecular interactions, such as enzyme inhibition?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to target enzymes (e.g., hydrolases) .
  • Kinetic assays : Monitor IC50 values under varied pH and temperature conditions.
  • Case Study : Competitive inhibition observed for lipase (IC50 = 12 µM) due to ester group mimicry .

Reference : Chemical biology methodologies .

Q. Q7. How can researchers design experiments to explore its potential as a ligand in coordination chemistry?

Methodological Answer:

  • Synthesis of metal complexes : React with transition metal salts (e.g., CuCl₂) and characterize via:
    • IR spectroscopy : Shift in ν(C=O) from ~1700 cm⁻¹ (free ligand) to ~1650 cm⁻¹ (metal-bound) .
    • Magnetic susceptibility : Determines geometry (e.g., octahedral vs. tetrahedral) .
  • Catalytic testing : Evaluate efficiency in Suzuki-Miyaura couplings (e.g., turnover number >100) .

Reference : Advanced reaction mechanisms .

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